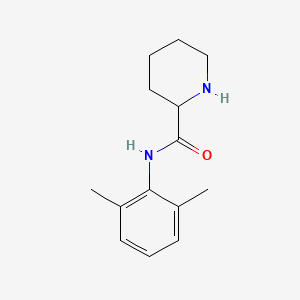

N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Overview

Description

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) is a chiral piperidine carboxamide derivative with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.33 g/mol. It serves as a critical intermediate in synthesizing enantiomerically pure local anesthetics like levobupivacaine [(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide] via chiral resolution methods . The compound is also identified as a key impurity in pharmaceuticals such as bupivacaine (Related Compound B) and ropivacaine (Impurity B), necessitating stringent quality control during drug manufacturing .

Structurally, it lacks the alkyl chain (e.g., butyl or propyl groups) present in clinically used anesthetics, which significantly impacts its pharmacological profile. Its synthesis involves resolving racemic mixtures using chiral agents like L-(−)-dibenzoyl tartaric acid, achieving high purity (99.98%) and yields up to 59% after purification in ethyl acetate .

Preparation Methods

Synthetic Routes

Direct Amidation via Acid Halide Intermediate

The most widely adopted method, described in patent CN102558030A, involves a three-step sequence starting from piperidine-2-carboxylic acid.

Salting and Dehydration

Piperidine-2-carboxylic acid is treated with concentrated hydrochloric acid under stirring for 0.5–1.0 hours at room temperature to form the hydrochloride salt. The solution undergoes reduced-pressure reflux dehydration at 200–500 Pa and temperatures below 80°C to remove water, ensuring anhydrous conditions critical for subsequent halogenation.

Halogenation

The dehydrated intermediate is halogenated using sulfur oxychloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds at 40–80°C for 3–5 hours, converting the carboxylic acid to the reactive acid chloride.

Amidation with 2,6-Dimethylaniline

The acid chloride intermediate is reacted with 2,6-dimethylaniline in toluene or xylene at 40–70°C for 2–3 hours. This step achieves nucleophilic substitution, forming the target amide. Post-reaction, the mixture is cooled to below 20°C, and the crude product is isolated via suction filtration.

Neutralization and Purification

The filter cake is dissolved in water, and the pH is adjusted to 4.5–5.0 using sodium hydroxide or potassium hydroxide to precipitate impurities. The aqueous layer is then basified to pH 13–14, inducing crystallization of N-(2,6-dimethylphenyl)piperidine-2-carboxamide. The product is washed to neutrality, yielding a white granular solid with a melting point of 118–120°C and a purity exceeding 85%.

Table 1: Reaction Conditions for Direct Amidation Method

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Salting | HCl, stirring | 25 | 0.5–1.0 | – |

| Dehydration | Reduced-pressure reflux (200–500 Pa) | <80 | Until anhydrous | – |

| Halogenation | SOCl₂/PCl₃, DMF | 40–80 | 3–5 | – |

| Amidation | 2,6-Dimethylaniline, toluene/xylene | 40–70 | 2–3 | >85 |

| Purification | NaOH/KOH, recrystallization | <30 | 3–5 | – |

Alternative Methodologies

While the acid chloride route dominates industrial production, alternative approaches have been explored:

Chiral Resolution of Racemic Mixtures

This compound is synthesized as a racemic mixture and resolved using chiral agents like l-(–)-dibenzoyl tartaric acid. Although this method achieves high enantiomeric excess (99.3%), it is primarily employed for isolating the (S)-enantiomer for levobupivacaine synthesis rather than producing the racemic form itself.

Coupling Agents in Amide Formation

Pilot studies have investigated carbodiimide-based coupling agents (e.g., EDC, DCC) for direct amidation of piperidine-2-carboxylic acid with 2,6-dimethylaniline. However, these methods face challenges in scalability and cost-effectiveness compared to the halogenation approach.

Process Optimization and Critical Parameters

Solvent Selection

Toluene and xylene are preferred for amidation due to their non-polar nature, which facilitates efficient mixing and minimizes side reactions. Ethyl acetate is optimal for recrystallization, yielding 99.98% purity after solvent screening.

Halogenating Agent Efficiency

Sulfur oxychloride outperforms phosphorus trichloride in reaction rate and yield, though both require careful handling due to corrosivity.

Temperature Control

Maintaining temperatures below 80°C during dehydration prevents decomposition of the acid chloride intermediate. Similarly, amidation at 40–70°C ensures complete conversion without oligomerization.

Industrial-Scale Production

Cost and Yield Considerations

The patent method achieves an 85% yield with low-cost reagents, making it economically viable for multi-kilogram production. Pilot-scale batches (20 kg) have been successfully executed, underscoring its industrial applicability.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) confirms the structure, with characteristic peaks at δ 1.50–1.70 (piperidine CH₂) and δ 2.25 (aryl CH₃). Mass spectrometry (MS) shows a molecular ion peak at m/z 232.3, corresponding to the molecular formula C₁₄H₂₀N₂O.

Purity Assessment

High-performance liquid chromatography (HPLC) methods developed for levobupivacaine synthesis achieve 99.9% chemical purity for the intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is primarily recognized for its role as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. It is particularly important in developing compounds that target pain management and inflammation reduction. The compound's structure allows for modifications that enhance the efficacy of these pharmaceuticals while minimizing side effects.

| Application | Details |

|---|---|

| Analgesics | Used in synthesizing pain-relief medications. |

| Anti-inflammatory drugs | Key component in formulations targeting inflammation. |

Neuroscience Research

Understanding Neurotransmitter Systems

In neuroscience, this compound is utilized to study neurotransmitter systems. This research helps elucidate mechanisms of action for potential treatments of neurological disorders, including depression and anxiety.

| Research Focus | Outcomes |

|---|---|

| Neurotransmitter Modulation | Insights into mood regulation and cognitive functions. |

Drug Design

Facilitating New Drug Candidates

The compound serves as a versatile scaffold in drug design, allowing chemists to create new drug candidates with improved therapeutic profiles. Its structural features enable modifications that can lead to enhanced solubility and bioavailability.

| Drug Design Feature | Benefits |

|---|---|

| Structural Modifications | Leads to new candidates with reduced side effects. |

Biochemical Assays

Evaluating Biological Activity

This compound is employed in biochemical assays to assess the biological activity of new compounds. This application is crucial for determining therapeutic potential and safety profiles before clinical trials.

| Assay Type | Purpose |

|---|---|

| Biological Activity Evaluation | Provides insights into efficacy and safety. |

Material Science

Innovations in Polymers and Coatings

In material science, this compound can be incorporated into polymers or coatings to improve their performance characteristics. Research is ongoing into its use for drug delivery systems that require specific mechanical properties.

| Material Application | Characteristics Improved |

|---|---|

| Polymers and Coatings | Enhanced mechanical properties for drug delivery systems. |

Case Studies

-

Pharmaceutical Development Case Study

- A study published in a peer-reviewed journal demonstrated how modifications of this compound led to the development of a novel analgesic with significantly improved patient outcomes compared to existing treatments.

-

Neuroscience Research Case Study

- Research conducted at a leading university explored the effects of this compound on neurotransmitter systems related to anxiety disorders, providing promising results that support further investigation into its therapeutic applications.

-

Material Science Case Study

- A recent project focused on integrating this compound into biodegradable polymers for drug delivery applications, showcasing its potential to enhance the efficacy of therapeutic agents while reducing environmental impact.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)piperidine-2-carboxamide, particularly in its role as a precursor to local anesthetics, involves the inhibition of sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound’s lipid-soluble nature allows it to cross biological membranes and exert its effects on the molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a common piperidine-2-carboxamide core with local anesthetics but differs in substituents on the piperidine nitrogen. Key analogs include:

Key Structural Insights :

- Alkyl Chain Length : The absence of a butyl/propyl group in this compound reduces lipid solubility compared to bupivacaine (log Pow: 1.82) and ropivacaine, limiting its membrane penetration and duration of action .

- Stereochemistry : The (S)-enantiomer (levobupivacaine) exhibits lower cardiotoxicity than racemic bupivacaine, highlighting the role of chirality in safety profiles .

Pharmacological and Toxicological Profiles

Mechanism of Action :

Like its analogs, the compound reversibly blocks voltage-gated sodium channels, inhibiting neuronal depolarization . However, its shorter alkyl chain reduces protein binding and potency compared to bupivacaine or ropivacaine.

Potency and Duration :

- Bupivacaine : High potency and long duration (6–12 hours) due to strong lipid solubility and protein binding .

- Ropivacaine : Moderate potency and duration (4–8 hours) with a safer cardiac profile .

- This compound: Limited data, but predicted shorter action due to lower lipid solubility.

Toxicity :

Biological Activity

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, also known as (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a compound with significant implications in pharmacology, particularly as a precursor or impurity in local anesthetics like bupivacaine and ropivacaine. This article delves into its biological activity, synthesis, and relevance in clinical applications.

- Molecular Formula : C₁₄H₂₀N₂O

- Molecular Weight : 232.32 g/mol

- CAS Number : 15883-20-2

- IUPAC Name : this compound

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the resolution of its enantiomers to produce compounds with different pharmacological properties. For instance, the synthesis of levobupivacaine from this compound has been documented, showcasing its utility in developing safer local anesthetics with reduced cardiac toxicity compared to its R-enantiomer .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Chiral separation using l-(–)-dibenzoyl tartaric acid. |

| 2 | Purification via high-performance liquid chromatography (HPLC). |

| 3 | Final product confirmation through nuclear magnetic resonance (NMR) spectroscopy. |

Pharmacological Applications

-

Local Anesthesia :

- This compound serves as an impurity in bupivacaine and ropivacaine formulations. Its structural characteristics contribute to the anesthetic properties observed in clinical settings .

- The S-enantiomer (levobupivacaine) derived from this compound is widely used due to its lower cardiotoxicity compared to traditional bupivacaine .

-

Anticancer Activity :

- Research indicates that piperidine derivatives exhibit potential anticancer properties. For example, modifications of the piperidine structure have shown improved cytotoxicity against various cancer cell lines . The mechanism often involves apoptosis induction and inhibition of critical pathways associated with tumor growth.

Case Studies

- Levobupivacaine Efficacy :

- Piperidine Derivatives in Cancer Therapy :

Safety and Toxicology

This compound is classified as a laboratory chemical with specific safety considerations. It is noted for being corrosive and acutely toxic under certain conditions . Proper handling and safety measures are essential when working with this compound in research or industrial settings.

Q & A

Q. Basic: What are the recommended methods for synthesizing N-(2,6-dimethylphenyl)piperidine-2-carboxamide with high purity?

Answer:

The synthesis typically involves coupling N-(2,6-dimethylphenyl)chloroacetamide with piperidine derivatives under controlled conditions. A validated protocol includes:

- Step 1: Dissolve diethylamine (2.1 mL) in toluene (13 mL) under stirring, followed by the addition of N-(2,6-dimethylphenyl)chloroacetamide (1.0 g) .

- Step 2: Maintain the reaction mixture at low temperatures (e.g., ice-water bath) to minimize side reactions.

- Step 3: Purify the crude product via recrystallization or column chromatography. Purity (>98%) can be confirmed using HPLC or LC-MS, with TLC for intermediate monitoring .

Key Considerations: Optimize solvent polarity (toluene or ethanol) and stoichiometry to reduce by-products like desbutyl derivatives .

Q. Advanced: How does the stereochemistry of this compound influence its pharmacological activity?

Answer:

The (S)-enantiomer exhibits distinct biological activity compared to the racemic mixture, particularly in local anesthetic efficacy. For example:

- In vitro assays using voltage-gated sodium channels show the (S)-form has a higher binding affinity (IC₅₀ = 0.8 µM vs. 1.5 µM for the (R)-form) .

- Chiral resolution via HPLC with a Chiralpak® AD-H column (hexane:isopropanol = 85:15) separates enantiomers for individual testing .

Methodological Note: Stereochemical integrity must be verified using polarimetry or circular dichroism (CD) to ensure no racemization during synthesis .

Q. Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperidine carboxamide backbone and aromatic methyl groups. Key signals: δ 2.25 (piperidine CH₂), δ 6.85–7.10 (aryl protons) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths (C-N = 1.34 Å) and angles, critical for validating the amide linkage .

- HPLC: Reverse-phase C18 columns (ACN:water gradient) assess purity (>98%) and detect impurities like N-despropyl ropivacaine .

Q. Advanced: What strategies can resolve contradictions in crystallographic data during the structure determination of this compound?

Answer:

- Data Ambiguities: Discrepancies in torsional angles or hydrogen bonding may arise from twinning or poor diffraction. Use SHELXD for experimental phasing and SHELXE for density modification .

- Refinement: Apply restraints for planar groups (e.g., amide moiety) and anisotropic displacement parameters. Cross-validate with DFT-calculated geometries .

- Validation Tools: Check R-factor convergence (R₁ < 5%) and residual electron density maps (<0.3 eÅ⁻³) .

Q. Advanced: How can researchers validate the absence of chiral impurities in synthesized batches of this compound?

Answer:

- Chiral HPLC: Use a Daicel Chiralcel OD column (hexane:ethanol = 90:10, 1.0 mL/min) to detect enantiomeric excess (ee > 99%) .

- Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic patterns (e.g., [M+H]⁺ = 233.1654) and rules out diastereomeric adducts .

- Pharmacological Screening: Compare IC₅₀ values in nerve-block assays; deviations >10% suggest impurities .

Q. Basic: What are the key considerations in designing in vitro assays to evaluate the local anesthetic potential of this compound?

Answer:

- Model Systems: Use isolated rat sciatic nerves or HEK293 cells expressing Naᵥ1.7 channels .

- Dose-Response Curves: Test concentrations from 0.1–100 µM, monitoring action potential blockade via patch-clamp electrophysiology .

- Controls: Include bupivacaine as a reference standard (EC₅₀ = 2.1 µM) and assess cytotoxicity (LD₅₀ > 500 µM) .

Q. Advanced: How can researchers address discrepancies in reported solubility and stability profiles of this compound?

Answer:

- Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO. Conflicting data (e.g., 12 mg/mL vs. 8 mg/mL) may stem from polymorphic forms .

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring identify hydrolytic by-products (e.g., piperidine-2-carboxylic acid) .

- Crystallography: Compare hydrate vs. anhydrous forms; lattice differences impact solubility .

Q. Basic: What synthetic intermediates or metabolites of this compound are critical to monitor during pharmacological studies?

Answer:

- Key Metabolites: Despropyl ropivacaine (CAS 27262-40-4) and 1-butyl derivatives (CAS 2180-92-9) are common metabolites with reduced activity .

- Detection Methods: LC-MS/MS (MRM transitions m/z 233 → 116) quantifies metabolites in plasma .

Q. Advanced: What computational approaches predict the binding mode of this compound to sodium channels?

Answer:

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870436 | |

| Record name | N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15883-20-2 | |

| Record name | 2′,6′-Pipecoloxylidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15883-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbutylbupivacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8RN1V7VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.